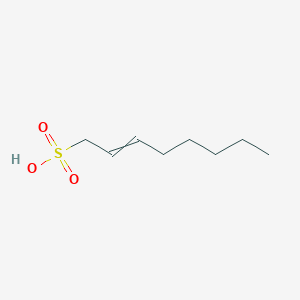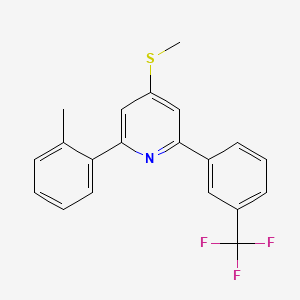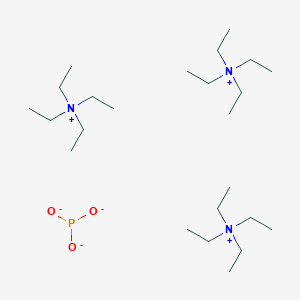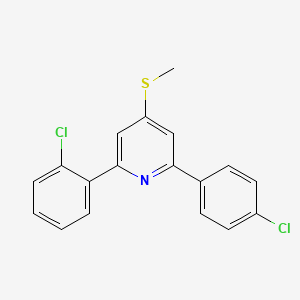![molecular formula C16H26Br6N2O2 B14302132 N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-17-3](/img/structure/B14302132.png)
N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often require a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
Wirkmechanismus
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-chloro-2,2-bis(chloromethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-iodo-2,2-bis(iodomethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-fluoro-2,2-bis(fluoromethyl)propanamide]
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound exhibits different reactivity patterns and may offer unique advantages in specific synthetic applications.
Eigenschaften
CAS-Nummer |
119548-17-3 |
|---|---|
Molekularformel |
C16H26Br6N2O2 |
Molekulargewicht |
757.8 g/mol |
IUPAC-Name |
3-bromo-N-[6-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]hexyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C16H26Br6N2O2/c17-7-15(8-18,9-19)13(25)23-5-3-1-2-4-6-24-14(26)16(10-20,11-21)12-22/h1-12H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NWHIFNHNHVYKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)C(CBr)(CBr)CBr)CCNC(=O)C(CBr)(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)



![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)



